molecular formula C9H8N6O3 B13933474 3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide CAS No. 574010-14-3

3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide

Cat. No.: B13933474
CAS No.: 574010-14-3
M. Wt: 248.20 g/mol
InChI Key: FEXHGKZPENCECB-UHFFFAOYSA-N
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Description

3-Methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide is a chemical compound designed for professional research applications. This molecule features a benzamide core structure substituted with a methyl group and a nitro group, which is linked to a 2H-tetrazol-5-yl heterocycle via an amide bond. The tetrazole ring, a nitrogen-rich moiety, is known to contribute to the physicochemical properties and potential biological activity of molecules, making them subjects of interest in various research fields . Compounds within the structural class of N-(tetrazol-5-yl)benzamides have been investigated for their utility in agricultural science. Specifically, research into similar N-(tetrazol-5-yl)arylcarboxamides has identified them as having promising properties for use as herbicides . The presence of the tetrazole group in such compounds is a key structural feature associated with this activity. Furthermore, the structural motif of combining a benzamide with a tetrazole is also explored in other areas, including the development of novel heterocyclic systems for various scientific purposes . Researchers value this compound and its analogs as key intermediates or target molecules in synthetic and medicinal chemistry programs. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

574010-14-3

Molecular Formula

C9H8N6O3

Molecular Weight

248.20 g/mol

IUPAC Name

3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C9H8N6O3/c1-5-4-6(2-3-7(5)15(17)18)8(16)10-9-11-13-14-12-9/h2-4H,1H3,(H2,10,11,12,13,14,16)

InChI Key

FEXHGKZPENCECB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=NNN=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-Methyl-4-Nitro-N-(2H-tetrazol-5-yl)benzamide

Synthesis of the Tetrazole Ring

The tetrazole ring is commonly synthesized by the [3+2] cycloaddition reaction between a nitrile and sodium azide. This reaction is catalyzed by various catalysts and can be performed under different conditions to optimize yield and reaction time.

Conventional Heating Method
  • Reaction of 2-cyanophenyl derivatives with sodium azide in the presence of catalysts such as aluminum chloride at elevated temperatures (around 90 °C).
  • Typical reaction times range from several hours to a day.
  • Yields reported for similar tetrazole formations range from 69% to 91%.
Microwave-Assisted Synthesis
  • Microwave irradiation significantly reduces reaction time and improves yields.
  • For example, the microwave-assisted synthesis of 5-substituted 1H-tetrazoles in solvents like dimethylformamide (DMF) at 100–130 °C can achieve yields of 63–99% in 10–120 minutes, compared to conventional heating requiring up to 40 hours.
  • Catalysts such as ZnBr2, AcOH, bismuth chloride, and heterogeneous catalysts (e.g., Pd/Co nanoparticles on carbon nanotubes) are used to further enhance efficiency and facilitate catalyst recovery.
Heterogeneous Catalysis
  • Use of heterogeneous catalysts such as copper(II) complexes immobilized on multi-walled carbon nanotubes or Fe3O4@SiO2 nanoparticles allows for easy catalyst recovery and reuse.
  • These catalysts promote the [3+2] cycloaddition at moderate temperatures (70–120 °C) with yields between 75% and 98%.

Amide Bond Formation

  • The tetrazolyl-substituted amine intermediate is reacted with substituted benzoyl chlorides (e.g., 3-methyl-4-nitrobenzoyl chloride) in the presence of a base such as pyridine.
  • This reaction is typically conducted at room temperature to moderate temperatures to afford the benzamide derivative.
  • Purification is achieved by recrystallization or chromatography.
  • Characterization data such as IR (notably tetrazole peaks near 1600 cm⁻¹ and 1244 cm⁻¹), ^1H NMR (aromatic protons and methyl signals), and melting point confirm the product identity.

Comparative Data Table of Preparation Methods

Method Catalyst/Conditions Reaction Time Yield (%) Advantages References
Conventional Heating AlCl3, sodium azide, 90 °C 12–24 hours 69–91 Simple setup
Microwave-Assisted Synthesis ZnBr2, AcOH, BiCl3, Pd/Co NPs 10–120 minutes 63–99 Reduced time, higher yield
Heterogeneous Catalysis Cu(II) complexes on CNTs, Fe3O4 10–24 hours, 70–120 °C 75–98 Catalyst reuse, easy separation
Amide Coupling Pyridine, benzoyl chloride Room temp, 2–6 hours High (not specified) Mild conditions, good selectivity

Chemical Reactions Analysis

3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide undergoes several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions include amino derivatives and substituted benzamides .

Scientific Research Applications

3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 3-methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide with similar compounds:

Compound Name Molecular Formula Molecular Weight Density (g/cm³) pKa Melting Point (°C) Key Functional Groups Reference
This compound C₉H₈N₆O₃ 260.20 (calc.) N/A ~4–5* N/A Nitro, methyl, tetrazole -
4-tert-Butyl-N-(2H-tetrazol-5-yl)benzamide C₁₂H₁₅N₅O 261.29 N/A N/A N/A tert-Butyl, tetrazole
4-Butyl-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide C₁₈H₁₉N₅O 321.38 1.248±0.06 4.18±0.10 N/A Butyl, tetrazole
N-[4-(2H-Tetrazol-5-yl)phenyl]benzamide C₁₄H₁₁N₅O 265.27 N/A N/A N/A Tetrazole
N-(2H-Tetrazol-5-yl)-4-methoxybenzamide C₉H₉N₅O₂ 219.20 N/A N/A 160 Methoxy, tetrazole

*Estimated based on tetrazole pKa trends .

Key Observations :

  • Steric Effects : Bulky substituents (e.g., tert-butyl in ) may hinder crystallization or biological target binding compared to smaller groups like methyl or nitro.
  • Hydrogen Bonding : Tetrazole’s acidity enables hydrogen bonding, critical for interactions in enzymatic or receptor binding sites .

Comparison with Analog Syntheses :

  • Compound 8a (C₂₃H₁₈N₄O₂S) was synthesized via condensation of enaminones with active methylene compounds in glacial acetic acid .
  • N-[4-(2H-Tetrazol-5-yl)phenyl]benzamide (C₁₄H₁₁N₅O) involved hydrazide-aldehyde condensations .

Structure-Activity Relationship (SAR) Insights :

  • Nitro Group : May enhance antimicrobial activity but could increase cytotoxicity .
  • Tetrazole Position : Para-substitution (as in ) vs. meta-substitution (as in ) affects spatial orientation in binding pockets.

Biological Activity

3-Methyl-4-nitro-N-(2H-tetrazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the class of benzamides and tetrazoles, characterized by the following molecular formula:

  • Molecular Formula : C10H10N4O2
  • Molecular Weight : Approximately 234.22 g/mol

The presence of the tetrazole moiety enhances its pharmacological properties, making it a subject of extensive research in drug development.

This compound exhibits biological activity primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in tumor growth and proliferation, suggesting potential as an anticancer agent.
  • Receptor Interaction : It interacts with various biological receptors, which may lead to modulation of signaling pathways that are critical in disease processes.

Biological Activity

Research indicates that this compound possesses several biological activities:

  • Anticancer Properties :
    • In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by targeting specific enzymes associated with tumor growth.
    • A study highlighted its effectiveness against various cancer cell lines, showing IC50 values that indicate significant cytotoxicity .
  • Antimicrobial Activity :
    • Preliminary investigations suggest that the compound may exhibit antimicrobial properties, although further studies are required to quantify its efficacy against specific pathogens .
  • Neuroprotective Effects :
    • Some research has indicated potential neuroprotective effects, suggesting that it may be beneficial in conditions such as neurodegenerative diseases .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of enzyme activity linked to tumor growth.
Enzyme InteractionShowed binding affinity to key enzymes, leading to reduced cell proliferation in vitro.
NeuroprotectionSuggested protective effects on neuronal cells under stress conditions.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications to the tetrazole and benzamide moieties significantly impact biological activity. For instance:

  • Substituent Variations : Different substituents on the benzamide portion can enhance or diminish the compound's potency against specific targets.
  • Tetrazole Ring Modifications : Alterations in the tetrazole ring structure can affect binding affinity and selectivity towards enzymes and receptors.

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